Ginsenoside Rg3

Übersicht

Beschreibung

Ginsenoside Rg3 is a prominent bioactive compound derived from Panax ginseng, a traditional medicinal herb widely used in Asian countriesThis compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ginsenoside Rg3 can be synthesized through various methods, including chemical synthesis and biotransformation. One common approach involves the hydrolysis of ginsenoside Rb1 or ginsenoside Rd, followed by selective glycosylation. The reaction conditions typically involve the use of acidic or enzymatic catalysts to facilitate the hydrolysis and glycosylation processes .

Industrial Production Methods: Industrial production of this compound often involves the steaming and drying of white ginseng. This process converts the polar ginsenosides present in white ginseng into non-polar minor ginsenosides, including this compound. The ginseng is steamed in a hermetically sealed container at 98°C for 30 hours, dried, and then further processed by steaming for another 30-45 hours .

Analyse Chemischer Reaktionen

Types of Reactions: Ginsenoside Rg3 undergoes various chemical reactions, including oxidation, reduction, and glycosylation. These reactions are essential for modifying its structure and enhancing its bioactivity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride are employed to reduce this compound.

Glycosylation: Enzymatic glycosylation using glycosyltransferases is a common method to attach sugar moieties to this compound.

Major Products Formed: The major products formed from these reactions include various glycosylated derivatives of this compound, which exhibit enhanced pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Ginsenoside Rg3 has been extensively studied for its anticancer effects across multiple types of cancer. Research indicates that Rg3 can inhibit cancer cell proliferation, induce apoptosis, and suppress metastasis through various signaling pathways.

Clinical Studies

- Lung Cancer : In a study involving non-small cell lung cancer (NSCLC) patients, this compound demonstrated promising results in enhancing the efficacy of chemotherapy while minimizing side effects .

- Breast Cancer : this compound has shown potential in inhibiting breast cancer cell growth by modulating key signaling pathways involved in cell survival and proliferation .

Neuroprotective Effects

This compound exhibits significant neuroprotective properties, particularly in mitigating neuroinflammation and protecting against neurodegenerative diseases.

Case Studies

- In an animal model of neuroinflammation induced by lipopolysaccharide (LPS), administration of this compound significantly reduced microglial activation and inflammatory cytokine levels .

Metabolic Disorders

Recent studies have highlighted the potential of this compound in treating metabolic disorders such as obesity and diabetes.

Clinical Implications

- Research indicates that this compound may serve as an adjunctive therapy for managing metabolic syndrome by improving metabolic parameters and reducing inflammation associated with these conditions .

Summary Table of Applications

| Application Area | Mechanisms | Key Findings |

|---|---|---|

| Anticancer | Inhibition of proliferation; Induction of apoptosis; Anti-metastatic effects | Effective against lung, breast, and gastric cancers |

| Neuroprotection | Modulation of microglia activation; Antioxidant effects | Reduces inflammation and oxidative stress |

| Metabolic Disorders | Regulation of lipid metabolism; Improvement of insulin sensitivity | Beneficial for obesity and type 2 diabetes management |

Wirkmechanismus

Ginsenoside Rg3 exerts its effects through multiple molecular targets and pathways:

Anticancer Mechanism: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting the nuclear factor kappa B (NF-κB) signaling pathway.

Anti-inflammatory Mechanism: this compound inhibits the production of pro-inflammatory cytokines and mediators by modulating the nuclear factor erythroid 2-related factor 2 (Nrf2) and mitogen-activated protein kinase (MAPK) pathways.

Antioxidant Mechanism: It enhances the activity of antioxidant enzymes and reduces oxidative stress by scavenging free radicals.

Vergleich Mit ähnlichen Verbindungen

Ginsenoside Rg3 is unique among ginsenosides due to its potent anticancer and anti-inflammatory properties. Similar compounds include:

Ginsenoside Rg5: Exhibits similar anticancer properties but differs in its glycosylation pattern.

Ginsenoside Rh2: Known for its strong antiproliferative effects on cancer cells.

Ginsenoside Rb1: Primarily known for its neuroprotective and anti-fatigue effects.

Compared to these compounds, this compound stands out for its ability to modulate multiple signaling pathways and its potential for use in various therapeutic applications.

Biologische Aktivität

Ginsenoside Rg3, a bioactive compound extracted from Panax ginseng, has garnered significant attention in scientific research due to its diverse biological activities, particularly its anticancer, anti-inflammatory, and hepatoprotective properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Anticancer Effects

This compound has been extensively studied for its anticancer properties. Research indicates that it inhibits the growth of various cancer cell lines through multiple mechanisms:

- Induction of Apoptosis : Rg3 promotes apoptosis in cancer cells by modulating the expression of key proteins involved in the apoptotic pathway, such as Bax and Bcl-2. It activates caspase-3 and induces mitochondrial dysfunction, leading to cell death .

- Inhibition of Cell Proliferation : Studies have shown that Rg3 significantly reduces cell proliferation in prostate (LNCaP, PC3) and lung (A549) cancer cell lines by inhibiting EGFR activation and downstream signaling pathways .

- Metastasis and Angiogenesis : this compound has been shown to suppress metastasis and angiogenesis in vitro and in vivo. It disrupts the nuclear translocation of β-catenin, an oncogene associated with cancer progression .

Table 1: Summary of Anticancer Mechanisms of this compound

Hepatoprotective Effects

This compound has demonstrated protective effects against liver damage. In studies involving db/db mice, Rg3 treatment improved hepatic function by upregulating PPARγ expression and reducing inflammation and fibrosis markers . The compound also exhibits antioxidant properties that mitigate oxidative stress in liver tissues.

Table 2: Hepatoprotective Effects of this compound

| Parameter | Effect | References |

|---|---|---|

| PPARγ Expression | Upregulated in db/db mice following Rg3 treatment | |

| Inflammation Markers | Reduced levels of TNF-α and IL-6 | |

| Fibrosis | Attenuated hepatic fibrosis in animal models |

Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory effects. It has been shown to inhibit TNF-α-induced inflammation in chondrocytes, which is mediated through the SIRT1/PGC-1α/SIRT3 signaling pathway. This pathway is crucial for regulating mitochondrial function and apoptosis under inflammatory conditions .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Cancer Treatment : A study on gastric cancer cells (SGC-7901) demonstrated that treatment with this compound inhibited cell viability and induced apoptosis through the PI3K/Akt pathway .

- Kidney Protection : Research indicated that this compound offers renoprotective effects in diabetic mice, comparable to those observed with ginsenoside Re, by preventing early-stage diabetic kidney disease (DKD) .

Eigenschaften

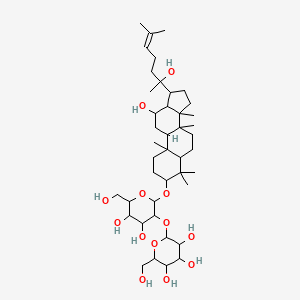

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O13/c1-21(2)10-9-14-42(8,51)22-11-16-41(7)29(22)23(45)18-27-39(5)15-13-28(38(3,4)26(39)12-17-40(27,41)6)54-37-35(33(49)31(47)25(20-44)53-37)55-36-34(50)32(48)30(46)24(19-43)52-36/h10,22-37,43-51H,9,11-20H2,1-8H3/t22-,23+,24+,25+,26-,27+,28-,29-,30+,31+,32-,33-,34+,35+,36-,37-,39-,40+,41+,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXIFXNRCLMQCD-JBVRGBGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101316982 | |

| Record name | Ginsenoside Rg3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

785.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14197-60-5 | |

| Record name | Ginsenoside Rg3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14197-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ginsenoside Rg3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014197605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ginsenoside Rg3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14197-60-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GINSENOSIDE RG3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/227D367Y57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the primary molecular targets of ginsenoside Rg3?

A1: this compound interacts with a variety of cellular targets, contributing to its pleiotropic effects. Some of the key targets identified include:

- Receptor Tyrosine Kinases (RTKs): this compound inhibits the vascular endothelial growth factor receptor 2 (VEGFR-2) [, ], a crucial player in angiogenesis, and epidermal growth factor receptor (EGFR) [], often implicated in cancer development.

- Signaling Pathways: It modulates several crucial signaling pathways, including the PI3K/Akt/mTOR pathway [, , ], MAPK pathway [], NF-kB pathway [], and the Notch/HES1 pathway [].

- Cellular Processes: Beyond specific targets, this compound influences processes like cell cycle progression [, , ], apoptosis [, , , ], epithelial-mesenchymal transition (EMT) [, ], and DNA methylation [].

Q2: How does this compound affect angiogenesis?

A2: this compound demonstrates anti-angiogenic properties by suppressing VEGFR-2 signaling [, ]. This inhibition disrupts the downstream PI3K/Akt/mTOR pathway [], ultimately hindering the formation of new blood vessels, a process crucial for tumor growth and metastasis.

Q3: What is the role of this compound in modulating inflammation?

A3: this compound displays anti-inflammatory effects by:

- Inhibiting Pro-inflammatory Cytokine Production: It reduces the expression of TNF-α, IL-1β, and IL-6 [, ].

- Promoting Anti-inflammatory Cytokine Production: It enhances the production of IL-10 and TGF-β [].

- Modulating Microglia Activation: this compound can shift microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype [, ].

- Inhibiting NF-κB Pathway: This pathway plays a central role in inflammation, and its suppression by this compound contributes to its anti-inflammatory effects [, ].

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C42H72O13 and a molecular weight of 784.99 g/mol.

Q5: Is there a difference in the biological activity of 20(S)-ginsenoside Rg3 and 20(R)-ginsenoside Rg3?

A5: Yes, studies have shown that 20(S)-ginsenoside Rg3 often exhibits more potent biological activity compared to 20(R)-ginsenoside Rg3. For instance, 20(S)-ginsenoside Rg3 demonstrated greater inhibition of cell growth in a human hepatocarcinoma cell line []. Similarly, 20(S)-protopanaxadiol, a metabolite of 20(S)-ginsenoside Rg3, displayed stronger cytotoxicity against tumor cell lines than its 20(R) counterpart [].

Q6: How is this compound metabolized in the body?

A6: this compound is primarily metabolized by gut microbiota into ginsenoside Rh2 and protopanaxadiol []. The rate and extent of metabolism can vary depending on the specific this compound isomer (20(S) vs. 20(R)) [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.